molecular formula C10H10ClNO B1420444 6-Methoxyisoquinoline hydrochloride CAS No. 915865-96-2

6-Methoxyisoquinoline hydrochloride

Cat. No. B1420444
M. Wt: 195.64 g/mol
InChI Key: MHJDVDRMCCCPHE-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline hydrochloride is a synthetic isoquinoline derivative that consists of an isoquinoline ring substituted with a methoxy group at the 6-position . It is an off-white to light yellow powder that is highly soluble in water and ethanol.


Synthesis Analysis

The synthesis of 6-Methoxyisoquinoline involves several steps. Starting with benzaldehyde, m-methoxybenzaldehyde is obtained through nitration, reduction, diazotization, hydrolysis, and methylation. Then, 3-methoxybenzaldehyde is obtained through condensation with nitromethane Schiff base and reduction of aluminum hydride -p-Phenylethylamine. The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, which is then dehydrogenated to obtain the target compound, 6-Methoxyisoquinoline .


Molecular Structure Analysis

The molecular formula of 6-Methoxyisoquinoline hydrochloride is C10H10ClNO . The InChI key is XZNUJESLPUNSNO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxyisoquinoline hydrochloride include a molecular weight of 195.65 . It is highly soluble in water and ethanol.

Safety And Hazards

The safety information for 6-Methoxyisoquinoline hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: Rinse cautiously with water for several minutes .

properties

IUPAC Name

6-methoxyisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJDVDRMCCCPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675212
Record name 6-Methoxyisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyisoquinoline hydrochloride

CAS RN

915865-96-2
Record name 6-Methoxyisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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